

Spectroscopic Scrutiny: A Comparative Guide to Methyl 4-pentenoate and its Isomers

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Compound of Interest

Compound Name: Methyl 4-pentenoate

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For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical analysis and synthesis. This guide provides an objective spectroscopic comparison of **methyl 4-pentenoate** and its common isomers: methyl 3-pentenoate (both E and Z isomers) and methyl 2-pentenoate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for distinguishing these structurally similar molecules.

The subtle differences in the double bond position and stereochemistry among these isomers lead to distinct spectroscopic signatures. Understanding these differences is paramount for ensuring the purity of reagents, characterizing reaction products, and elucidating chemical structures in complex mixtures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 4-pentenoate** and its isomers. This data has been compiled from various spectroscopic databases and literature sources.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: Typically 300-500 MHz

Compound	Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration)
Methyl 4-pentenoate	~5.80 (ddt, $J \approx 17.0, 10.2, 6.7$ Hz, 1H, H-4), ~5.05 (m, 2H, H-5), ~3.67 (s, 3H, OCH ₃), ~2.40 (m, 4H, H-2, H-3)
(E)-Methyl 3-pentenoate	~5.70 (m, 1H, H-3 or H-4), ~5.50 (m, 1H, H-3 or H-4), ~3.65 (s, 3H, OCH ₃), ~3.05 (d, $J \approx 7.0$ Hz, 2H, H-2), ~1.70 (d, $J \approx 6.0$ Hz, 3H, H-5)
(Z)-Methyl 3-pentenoate	~5.75 (m, 1H, H-3 or H-4), ~5.55 (m, 1H, H-3 or H-4), ~3.68 (s, 3H, OCH ₃), ~3.50 (d, $J \approx 7.0$ Hz, 2H, H-2), ~1.65 (d, $J \approx 7.0$ Hz, 3H, H-5)
Methyl 2-pentenoate	~6.95 (dt, $J \approx 15.6, 6.9$ Hz, 1H, H-3), ~5.85 (dt, $J \approx 15.6, 1.5$ Hz, 1H, H-2), ~3.72 (s, 3H, OCH ₃), ~2.20 (m, 2H, H-4), ~1.05 (t, $J \approx 7.5$ Hz, 3H, H-5)

¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: Typically 75-125 MHz

Compound	Chemical Shift (δ) in ppm
Methyl 4-pentenoate	~173.5 (C=O), ~136.9 (C-4), ~115.4 (C-5), ~51.6 (OCH ₃), ~33.1 (C-2), ~29.0 (C-3)
(E)-Methyl 3-pentenoate	~172.5 (C=O), ~135.0 (C-4), ~121.0 (C-3), ~51.5 (OCH ₃), ~38.0 (C-2), ~18.0 (C-5)
(Z)-Methyl 3-pentenoate	~172.0 (C=O), ~134.0 (C-4), ~120.0 (C-3), ~51.0 (OCH ₃), ~33.0 (C-2), ~13.0 (C-5)
Methyl 2-pentenoate	~166.8 (C=O), ~148.9 (C-3), ~121.2 (C-2), ~51.3 (OCH ₃), ~25.5 (C-4), ~12.2 (C-5)

IR Spectral Data

Sampling Method: Neat (thin film between NaCl or KBr plates)

Compound	Key Absorption Bands (cm ⁻¹)
Methyl 4-pentenoate	~3080 (=C-H stretch), ~2950 (C-H stretch), ~1740 (C=O stretch, ester), ~1645 (C=C stretch), ~915 (alkene C-H bend)[1]
(E)-Methyl 3-pentenoate	~3030 (=C-H stretch), ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1655 (C=C stretch), ~965 (trans-alkene C-H bend)
(Z)-Methyl 3-pentenoate	~3020 (=C-H stretch), ~2950 (C-H stretch), ~1738 (C=O stretch, ester), ~1650 (C=C stretch), ~690 (cis-alkene C-H bend)
Methyl 2-pentenoate	~3040 (=C-H stretch), ~2960 (C-H stretch), ~1725 (C=O stretch, conjugated ester), ~1650 (C=C stretch), ~980 (trans-alkene C-H bend)

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

Compound	Key Fragment Ions (m/z) and their Relative Abundance
Methyl 4-pentenoate	114 (M ⁺), 83, 74 (base peak, McLafferty rearrangement), 55, 41
(E)-Methyl 3-pentenoate	114 (M ⁺), 83, 59, 55 (base peak), 41[2]
(Z)-Methyl 3-pentenoate	114 (M ⁺), 83, 59, 55 (base peak), 41[3]
Methyl 2-pentenoate	114 (M ⁺), 83, 59, 55, 41 (base peak)[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the neat liquid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Instrumentation:** ^1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer operating at a frequency of 300-500 MHz for proton and 75-125 MHz for carbon-13.
- **Data Acquisition:** For ^1H NMR, standard pulse sequences were used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, proton-decoupled spectra were obtained.
- **Data Processing:** The resulting Free Induction Decay (FID) was processed with a Fourier transform, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of the neat liquid sample was placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate was carefully placed on top to create a thin liquid film.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer was used to acquire the spectra.
- **Data Acquisition:** A background spectrum of the clean salt plates was first recorded. The sample was then placed in the IR beam path, and the sample spectrum was recorded. The final spectrum is the result of the sample spectrum ratioed against the background spectrum. A typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.[\[9\]](#)
- **Data Processing:** The resulting interferogram was processed with a Fourier transform to generate the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the liquid sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[\[14\]](#)[\[15\]](#)
- **Ionization:** The sample molecules were ionized using electron ionization (EI) with a standard electron energy of 70 eV.[\[14\]](#)[\[16\]](#)[\[17\]](#) This high energy causes fragmentation of the molecules.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting relative intensity versus m/z .

Visualization of Isomer Identification Workflow

The following diagram illustrates a logical workflow for distinguishing between the isomers of **methyl 4-pentenoate** based on their key spectroscopic features.



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Caption: A flowchart for the spectroscopic identification of methyl pentenoate isomers.

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